molecular formula C16H11N3O2 B1671880 Indirubin-3'-monoxime CAS No. 160807-49-8

Indirubin-3'-monoxime

Cat. No. B1671880
CAS RN: 160807-49-8
M. Wt: 277.28 g/mol
InChI Key: FQCPPVRJPILDIK-UHFFFAOYSA-N
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In Vivo

Indirubin-3'-monoxime has been studied for its potential therapeutic applications in a variety of disorders, including cancer, neurological diseases, and inflammation. In vivo studies have demonstrated that this compound is capable of inhibiting the growth of cancer cells and reducing inflammation. In addition, this compound has been found to possess neuroprotective effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.

In Vitro

In vitro studies have demonstrated that Indirubin-3'-monoxime is capable of inhibiting the growth of cancer cells and reducing inflammation. In addition, this compound has been found to possess anti-oxidant and anti-apoptotic effects. This compound has also been found to reduce the production of pro-inflammatory cytokines and to induce the expression of anti-inflammatory cytokines.

Mechanism of Action

Indirubin-3’-monoxime exerts its effects primarily by inhibiting cyclin-dependent kinases and glycogen synthase kinase-3. It binds to the active sites of these kinases, preventing their phosphorylation activity and leading to cell cycle arrest in the G2/M phase . Additionally, it down-regulates NF-κB signaling, contributing to its anti-inflammatory and anti-cancer properties .

Similar Compounds:

Uniqueness: Indirubin-3’-monoxime stands out due to its potent and selective inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. Its ability to induce cell cycle arrest and apoptosis, along with its anti-inflammatory properties, makes it a unique and valuable compound in scientific research and potential therapeutic applications .

Biological Activity

Indirubin-3'-monoxime has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor effects. In addition, this compound has been found to possess neuroprotective effects in animal models of Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects, including the inhibition of the activity of various enzymes involved in inflammation and cancer cell growth, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). In addition, this compound has been found to induce apoptosis in cancer cells and to activate the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

The advantages of using Indirubin-3'-monoxime in laboratory experiments include its ability to inhibit the activity of various enzymes involved in inflammation and cancer cell growth, its ability to induce apoptosis in cancer cells, and its ability to activate the NF-κB pathway. The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of specificity.

Future Directions

Future research into the therapeutic potential of Indirubin-3'-monoxime should focus on elucidating the exact mechanism of action of this compound and further exploring its anti-inflammatory and anti-tumor effects. In addition, further studies should be conducted to assess the potential toxicity of this compound and to identify potential drug interactions. Additionally, further research is needed to identify new therapeutic targets and to develop novel formulations of this compound for clinical use. Finally, further studies should be conducted to assess the potential of this compound as an adjunct therapy for other disorders, such as autoimmune diseases and neurodegenerative diseases.

Safety and Hazards

Indirubin-3’-monoxime should be handled with care to avoid dust formation and inhalation. It should not be allowed to enter drains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indirubin-3’-monoxime can be synthesized through various methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture at elevated temperatures . Another method involves the use of molybdenum hexacarbonyl and cumyl peroxide to convert indoles to indirubin derivatives through an indoxyl intermediate .

Industrial Production Methods: While specific industrial production methods for indirubin-3’-monoxime are not widely documented, the synthesis generally follows similar routes as laboratory-scale preparations. The scalability of these methods depends on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indirubin-3’-monoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indirubin-3’-monoxime derivatives, which exhibit different biological activities .

properties

IUPAC Name

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCPPVRJPILDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416111
Record name Indirubin-3'-monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160807-49-8
Record name Indirubin-3'-monoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin-3'-monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indirubin-3′-oxime was synthesized by reaction of indirubin with hydroxylamine hydrochloride in a pyridine solution (Farbwerke vorm. Meister Lucius & Brüning in Hoechst a.M., Patentschrift des Reichspatentamtes Nr. 283726 (1913)). 13C-NMR-spectroscopy revealed the location of the hydroxyimino residue in 3′-Position (δ(C2)=171.05 ppm; δ(C3′)=145.42 ppm; DMSO-d6, RT).
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Synthesis routes and methods II

Procedure details

Indirubin (0.64 g, 2.4 mmol) was dissolved in anhydrous pyridine (25 mL), and hydroxylammonium chloride (1.67 g, 24 mmol) was added to the solution. The reaction liquid was heated and refluxed for 2.5 hours and then cooled to room temperature. The reaction liquid was poured into water (100 mL), and the precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from methanol/water to give red needle-shaped crystals of indirubin-3′-oxime (0.60 g, 89%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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